Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a biochemical reagent . It is used as a biological material or organic compound for life science related research . It has a molecular weight of 251.27 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is represented by the InChI code: 1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 251.27 .Scientific Research Applications
Chemical Synthesis
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate plays a role in chemical synthesis. For instance, it has been involved in the palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, as demonstrated by Wustrow and Wise (1991) in their research on coupling of arylboronic acids with a partially reduced pyridine derivative (Wustrow & Wise, 1991).
Asymmetric Synthesis
This compound is also significant in asymmetric synthesis. Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, highlighting the versatility of similar compounds in producing chiral pyrrolidines (Chung et al., 2005).
Stereochemistry and Reduction Reactions
Research by Funabiki et al. (2008) on the asymmetric synthesis of αR-polyfluoroalkylated prolinols involved the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, demonstrating the compound's importance in understanding stereochemical aspects and reduction reactions (Funabiki et al., 2008).
Medicinal Chemistry
In medicinal chemistry, tert-butyl pyrrolidine carboxylate derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents, as shown in the work of Ikuta et al. (1987), which also noted their lower ulcerogenic effects compared to other drugs (Ikuta et al., 1987).
Crystal Structure Analysis
The compound has also been a subject of interest in crystal structure analysis. Naveen et al. (2007) reported on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, highlighting the importance of this class of compounds in structural chemistry (Naveen et al., 2007).
In Vitro Metabolism Studies
The compound has been used in studies investigating the in vitro metabolism of novel inhibitors, as illustrated by Yoo et al. (2008), who explored the metabolism of a dipeptidyl peptidase-4 inhibitor involving tert-butyl pyrrolidine derivatives (Yoo et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h7,14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMRLSZFXVVDLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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